molecular formula C7H9NO B152113 (R)-1-(Pyridin-2-yl)ethanol CAS No. 27911-63-3

(R)-1-(Pyridin-2-yl)ethanol

Cat. No. B152113
CAS RN: 27911-63-3
M. Wt: 123.15 g/mol
InChI Key: PPHIIIRFJKDTLG-ZCFIWIBFSA-N
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Description

“(R)-1-(Pyridin-2-yl)ethanol” is a compound that can be synthesized and utilized in various chemical reactions. It is a chiral alcohol that contains a pyridine ring, which is a common motif in many pharmaceuticals and biologically active molecules. The presence of the pyridine ring suggests potential applications in catalysis and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related pyridine-containing compounds has been demonstrated through various methods. For instance, a Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols involves multiple bond cleavages and formations, indicating the potential for complex transformations involving pyridine derivatives . Additionally, Ru(II) complexes with pyridine ligands have been shown to catalyze the dehydrogenation of primary alcohols to carboxylic acids , suggesting that similar catalytic systems could potentially be applied to the synthesis of “(R)-1-(Pyridin-2-yl)ethanol”.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography, as seen in the structural characterization of Ru(II) complexes . The pyridine ring provides a planar aromatic system that can engage in π-stacking and other non-covalent interactions, which can influence the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Pyridine derivatives are versatile in chemical reactions. For example, the metabolic formation of a pyridine-containing compound with hypocholesteremic effects indicates that such structures can undergo biotransformation . Chemoenzymatic routes have also been developed to produce optically active pyridine alcohols, which are valuable in medicinal chemistry . Furthermore, metal-free visible light-driven oxidation of alcohols using a pyridine-containing catalyst has been reported , demonstrating the role of pyridine derivatives in photocatalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine alcohols like “(R)-1-(Pyridin-2-yl)ethanol” are influenced by the presence of both the hydroxyl and pyridine functional groups. These properties can be tuned by modifying the pyridine ring or the alcohol moiety. For instance, the eco-friendly synthesis of pyridines in ethanol as a green solvent shows the solubility of such compounds in organic solvents . The one-pot synthesis of (R)-1-(pyridin-4-yl)ethyl acetate using a tandem catalyst system highlights the selectivity and efficiency that can be achieved in the synthesis of pyridine derivatives .

Scientific Research Applications

  • Chemoenzymatic Synthesis : Perrone et al. (2006) developed a method for the enantiomerically pure synthesis of (R)-1-(pyridin-3-yl)-2-aminoethanol, which is a valuable moiety of beta3-adrenergic receptor agonists. This synthesis involves kinetic resolution and conversion processes highlighting its significance in medicinal chemistry (Perrone et al., 2006).

  • Protecting Group for Carboxylic Acids : Elladiou and Patrickios (2012) identified 2-(pyridin-2-yl)ethanol as an effective protecting group for methacrylic acid. This compound can be selectively removed after polymerization, which makes it useful in polymer chemistry (Elladiou & Patrickios, 2012).

  • Water Oxidation Catalysts : Zong and Thummel (2005) explored the use of (R)-1-(Pyridin-2-yl)ethanol in dinuclear complexes for water oxidation, demonstrating its potential in catalysis and environmental applications (Zong & Thummel, 2005).

  • One-Pot Synthesis Applications : Magadum and Yadav (2017) reported the one-pot synthesis of (R)-1-(pyridin-4-yl)ethyl acetate using a tandem palladium-lipase catalyst, demonstrating its use in selective synthesis and catalysis (Magadum & Yadav, 2017).

  • Complexation with Metal Ions : Mardani et al. (2019) studied the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and its complexation with copper(II) and cadmium(II), demonstrating the compound's role in forming metal-ligand complexes (Mardani et al., 2019).

  • CO2 Binding via Metal–Ligand Cooperation : Stichauer et al. (2017) explored rhenium(I) triscarbonyl compounds with (R)-1-(Pyridin-2-yl)ethanol derivatives for CO2 binding, which is relevant for environmental and catalysis research (Stichauer et al., 2017).

Safety And Hazards

The safety information for “®-1-(Pyridin-2-yl)ethanol” includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(1R)-1-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHIIIRFJKDTLG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349085
Record name (1R)-1-(Pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Pyridin-2-yl)ethanol

CAS RN

27911-63-3
Record name (1R)-1-(Pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(pyridin-2-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A methanol solution (100 mL) of 1-pyridin-2-ylethanone (10.0 g) was cooled to 0° C., sodium borohydride (6.2 g) was added thereto and stirred at that temperature for 4 hours. Then water was added to the reaction solution, and the organic solvent was evaporated off under reduced pressure. The resulting residue was extracted with ethyl acetate. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=4/1 to 3/2) to obtain the entitled compound (9.0 g).
Quantity
100 mL
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10 g
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6.2 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2-Acetyl-pyridine (2.0 g, 16.5 mmol) in MeOH (33 mL) is treated by NaBH4 (624 mg, 16.5 mmol) at 0° C. After completion, the reaction mixture is quenched by H2O, EtOAc is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo to provide crude product, which is submitted to the next step without further purification; ES-MS: M+=124.0; 1HNMR(DMSO-d6) 8.45 (d, 1H), 7.75 (td, 1H), 7.50 (d, 1H), 7.20 (dd, 1H), 5.30 (d, 1H), 4.70-4.60 (m, 1H), 1.30 (d, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
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624 mg
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reactant
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Quantity
33 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Cc1ccc(C(=O)NC2CC2)c(NC(=O)c2ccc(OC(C)c3ccccn3)cc2)c1
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Synthesis routes and methods V

Procedure details

Stir a mixture of (±)-1-(pyridin-2-yl)-ethanol (21.2 mmol), 4 A molecular sieves powder (3 g), vinyl acetate (6 mL) and lipase Candida Antarctica acrylic resin (0.87 g) in i-Pr2O (40 mL) at ambient temperature overnight-(J. Org. Chem. 1998, 63, 2481-2487; Synlett 1999, 41-44). Remove the solid residue by filtration. Evaporate the volatile substances and purify by chromatography eluting with hexane/EtOAc (7:3 to 1:1) to give the faster eluting (R)acetic acid 1-(pyridin-2-yl)-ethyl ester as colorless oil (50%) and the slower eluting (S)-alcohol as light yellow oil (43%). Dissolve (R)-acetic acid 1-(pyridin-2-yl)-ethyl ester (9.620 mmol) in methanol (50 mL) and add potassium carbonate (38.48 mmol) in water (10 mL). Stir the mixture at ambient temperature for 4 h. Dilute with brine, extract three times with EtOAc, dry over anhydrous Na2SO4, filter through a short pad of silica gel and concentrate in vacuo to give the desired intermediate as a colorless oil (89%).
Name
brine
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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21.2 mmol
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reactant
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[Compound]
Name
powder
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6 mL
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reactant
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[Compound]
Name
acrylic resin
Quantity
0.87 g
Type
reactant
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Quantity
40 mL
Type
solvent
Reaction Step Two
Name
(R)-acetic acid 1-(pyridin-2-yl)-ethyl ester
Quantity
9.62 mmol
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reactant
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38.48 mmol
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reactant
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50 mL
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solvent
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Quantity
10 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(Pyridin-2-yl)ethanol
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(R)-1-(Pyridin-2-yl)ethanol
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(R)-1-(Pyridin-2-yl)ethanol
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(R)-1-(Pyridin-2-yl)ethanol
Reactant of Route 6
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(R)-1-(Pyridin-2-yl)ethanol

Citations

For This Compound
23
Citations
NS Çolak, E Kalay, E Şahin - Synthetic Communications, 2021 - Taylor & Francis
Asymmetric bioreduction of aromatic and heteroaromatic ketones is an important process in the production of precursors of biologically active molecules. In this study, the bioreduction …
Number of citations: 9 www.tandfonline.com
A Solís, RM Martínez, F Cervantes… - Biocatalysis and …, 2019 - Taylor & Francis
The reduction of substituted benzaldehydes, benzaldehyde, acetophenone and 2-acetylpyridine to the corresponding alcohols was conducted under mild reaction conditions using …
Number of citations: 4 www.tandfonline.com
Y Baydaş, E Kalay, E Şahin - Chemical Papers, 2021 - Springer
Chiral heterocyclic secondary alcohols have received much attention due to their widespread use in pharmaceutical intermediates. In this study, Lactobacillus kefiri P2 biocatalysts …
Number of citations: 5 link.springer.com
D Wang, Z Yang, J Zhang, Y Han, J Hao, L He - Catalysis Letters, 2016 - Springer
Enantiomerically enriched aromatic secondary alcohols and its derivatives are important chiral intermediates utilized widely in pharmacy, chemical, hormone, spices and chiral auxiliary …
Number of citations: 7 link.springer.com
DL Bordón, LD Villalba, ML Aimar, JJ Cantero… - Biocatalysis and …, 2015 - Elsevier
This paper describes the search for novel vegetal biocatalysts for the stereoselective reduction of prochiral phenylketones. In this study, twenty native weeds were tested and Eryngium …
Number of citations: 14 www.sciencedirect.com
O Guselnikova, R Elashnikov, V Švorčík… - Sensors and Actuators B …, 2023 - Elsevier
An ordered chiral gold nanoparticle (AuNPs) array was prepared by the treatment of achiral sphere-shaped gold nanoparticles endowed with electron-accepting dinitro-phenyl (DNP) …
Number of citations: 0 www.sciencedirect.com
HE Aylott, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2021 - ACS Publications
A number of reports have recently been published describing the discovery and optimization of bromo and extraterminal inhibitors which are selective for the second bromodomain (BD2…
Number of citations: 16 pubs.acs.org
TM Bare, DG Brown, CL Horchler… - Journal of medicinal …, 2007 - ACS Publications
A series of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones were synthesized and found to have potent activity at the glycine site of the NMDA …
Number of citations: 22 pubs.acs.org
ML Aimar, DL Bordón, SM Formica… - Biocatalysis and …, 2014 - Taylor & Francis
The screening of four invasive plant species for use as biocatalysts in the stereoselective reduction of ketones is reported. Our studies revealed that fruits of Ligustrum lucidum can be …
Number of citations: 13 www.tandfonline.com
X Zhou, X Wu, B Yang, J Xiao - Journal of Molecular Catalysis A: Chemical, 2012 - Elsevier
Asymmetric transfer hydrogenation (ATH) is frequently carried out in the azeotropic mixture of formic acid (F) and triethylamine (T), where the F/T molar ratio is 2.5. This study shows that …
Number of citations: 62 www.sciencedirect.com

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